L-Isovaline
CAS No.: 595-40-4
Cat. No.: VC0530985
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 595-40-4 |
---|---|
Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
IUPAC Name | 2-amino-2-methylbutanoic acid |
Standard InChI | InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) |
Standard InChI Key | GCHPUFAZSONQIV-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@@](C)(C(=O)O)N |
SMILES | CCC(C)(C(=O)O)N |
Canonical SMILES | CCC(C)(C(=O)O)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
L-Isovaline ((2S)-2-amino-2-methylbutanoic acid) belongs to the class of α,α-disubstituted amino acids, distinguished by a methyl and ethyl group branching from the α-carbon atom. This configuration imparts significant conformational rigidity compared to proteinogenic amino acids.
Fundamental Chemical Properties
Key identifiers and physical properties include:
The compound’s crystalline form appears as a white powder , soluble in water and alcohol but insoluble in nonpolar solvents. Its (GCHPUFAZSONQIV-UHFFFAOYNA-N) and SMILES notation (CCC(C)(N)C(O)=O) further delineate its stereochemical configuration.
Synthesis and Purification Methodologies
Industrial synthesis of L-Isovaline typically involves chiral resolution or asymmetric catalysis to achieve enantiomeric excess (>99% ee) . The monohydrate form () is stabilized through recrystallization from aqueous acetone . Purification protocols recommend dissolving the compound in water followed by incremental addition of acetone to precipitate high-purity crystals . This method minimizes racemization, preserving the (S)-configuration critical for biological activity.
Pharmacological Applications and Mechanisms
Recent studies have illuminated L-Isovaline’s potential in neurological therapeutics. In rat hippocampal slice models, RS-isovaline (250 μM) abolished seizure-like events (SLEs) induced by low magnesium/high potassium (LM/HK) perfusion, reducing amplitude by 57.0 ± 9.0% and duration by 57.0 ± 12.0% . The compound’s mechanism involves selective modulation of interneuronal activity:
-
Interneuronal Excitation: L-Isovaline increased spontaneous spiking in stratum oriens interneurons from 0.9 ± 0.3 Hz to 3.2 ± 0.9 Hz, accompanied by membrane depolarization (+8.0 ± 1.5 mV) and elevated input resistance (+21.6 ± 8.1%) .
-
Pyramidal Neuron Suppression: Co-application with 4-aminopyridine (4-AP) reduced pyramidal neuron spiking from 0.6 ± 0.4 Hz to 0.2 ± 0.1 Hz, suggesting GABAergic disinhibition as a potential anticonvulsant pathway .
These effects occur without direct action on ionotropic glutamate or GABA receptors, implicating novel targets such as metabotropic receptors or potassium channels .
Packaging typically utilizes glass bottles under inert atmospheres to prevent hygroscopic degradation .
Future Research Directions
While preclinical data are promising, translational challenges persist:
-
Clinical Translation: Dose-response studies in mammalian seizure models are needed to establish therapeutic windows.
-
Synthetic Biology: Engineering microbial pathways (e.g., E. coli expression systems) could enable scalable production.
-
Structure-Activity Relationships: Modifying the ethyl side chain may enhance blood-brain barrier permeability.
The compound’s extraterrestrial origin also raises astrobiological questions regarding prebiotic amino acid synthesis in astrophysical environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume